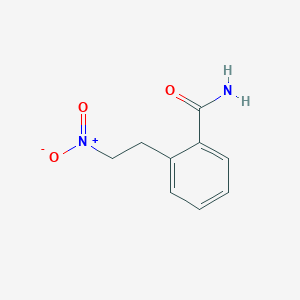![molecular formula C20H22F3N3O2 B3135122 丙烷-2-基 2-[4-[3-(三氟甲基)苯基]哌嗪-1-基]吡啶-3-羧酸酯 CAS No. 400086-51-3](/img/structure/B3135122.png)
丙烷-2-基 2-[4-[3-(三氟甲基)苯基]哌嗪-1-基]吡啶-3-羧酸酯
描述
“Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound. It is used in the vulcanization system of fluoroelastomers and in the manufacture of fine chemicals and rubber products . The formula for a similar compound is C10H9F3O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of Trypanosoma cruzi CYP51 bound to a similar inhibitor has been reported . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the structure-activity relationships (SAR) of an N-arylpiperazine series of N-indolyloxopyridinyl-4-aminopropanyl-based inhibitors were reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用
细胞色素 P450 抑制
类似化学结构的一种应用涉及它们在人肝微粒体中作为细胞色素 P450 (CYP) 酶抑制剂的作用。具有选择性抑制能力的化学抑制剂在理解药物代谢和预测药物-药物相互作用中起着至关重要的作用。例如,对某些 CYP 同工型的特异性化合物可以帮助破译各种药物的代谢途径,从而有助于更安全的药理学特征 (Khojasteh et al., 2011).
与 D2 样受体的配体结合
与“丙烷-2-基 2-[4-[3-(三氟甲基)苯基]哌嗪-1-基]吡啶-3-羧酸酯”相似的化学结构因其在 D2 样受体结合亲和力的效力和选择性方面的贡献而受到研究。这些研究强调了芳基烷基取代基在增强抗精神病剂治疗潜能中的重要性,表明了设计更有效治疗方法的途径 (Sikazwe et al., 2009).
二肽基肽酶 IV 抑制
该化合物的结构类似物在靶向二肽基肽酶 IV (DPP IV) 中有应用,二肽基肽酶 IV 是葡萄糖代谢途径中的关键酶,使其成为 2 型糖尿病治疗的有效靶点。对 DPP IV 抑制剂的研究探索了包括吡啶和哌嗪在内的各种化学基团,突出了这些结构在糖尿病管理中的治疗潜力 (Mendieta et al., 2011).
DNA 小沟结合
结构相似的化合物已知可以与 DNA 的小沟结合,对富含 AT 的序列具有特异性亲和力。这种结合特性被用于荧光 DNA 染料和放射保护剂,提供了染色体和核 DNA 含量分析的见解 (Issar & Kakkar, 2013).
中枢神经系统 (CNS) 作用药物
“丙烷-2-基 2-[4-[3-(三氟甲基)苯基]哌嗪-1-基]吡啶-3-羧酸酯”中存在的结构基序在具有潜在中枢神经系统活性的化合物中很常见。对功能性化学基团的研究旨在识别合成新型中枢神经系统药物的先导分子,其中杂环化合物因其从抑郁到惊厥的多种作用而发挥着重要作用 (Saganuwan, 2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-14(2)28-19(27)17-7-4-8-24-18(17)26-11-9-25(10-12-26)16-6-3-5-15(13-16)20(21,22)23/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDTVQMLDHTQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130373 | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carboxylate | |
CAS RN |
400086-51-3 | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001130373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Fluorophenyl)sulfanyl]-5-pyrimidinecarbonitrile](/img/structure/B3135051.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)phenethyl]tetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B3135066.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B3135071.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2-dimethylpropanamide](/img/structure/B3135087.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B3135096.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3135098.png)
![N-allyl-N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]thiourea](/img/structure/B3135100.png)
![N-[4-(acetylamino)phenyl]-2-(2-methyl-2-adamantyl)acetamide](/img/structure/B3135105.png)



![Methyl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3135133.png)
